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molecular formula C9H11N3 B1596274 N,N-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 2851-13-0

N,N-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No. B1596274
M. Wt: 161.2 g/mol
InChI Key: NMTCCVZABWWGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969345B2

Procedure details

[step 1] Commercially available 2-chloro-1H-benzo[d]imidazole (250 mg, 1.64 mmol) was dissolved in DMF (4.7 mL), dimethylamine (50% aqueous solution, 0.50 mL, 4.92 mmol) was added, and the mixture was stirred with heating at 200° C. for 30 min in an Emrys Optimizer microwave synthesizer. Water was added to the mixture, and the precipitated crystals were collected by suction filtration to give N,N-dimethyl-1H-benzo[d]imidazole-2-amine (234 mg, 89%).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[CH3:11][NH:12][CH3:13].O>CN(C=O)C>[CH3:11][N:12]([CH3:13])[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2
Name
Quantity
4.7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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